molecular formula C8H7BrF3NO B7946443 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine CAS No. 216766-05-1

3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine

Cat. No.: B7946443
CAS No.: 216766-05-1
M. Wt: 270.05 g/mol
InChI Key: LMRBETXXBAZBMY-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative undergoes substitution with bromine, ethoxy, and trifluoromethyl reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, etherification, and trifluoromethylation reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group is a common feature among these compounds, contributing to their stability and biological activity .

Properties

IUPAC Name

3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBETXXBAZBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626660
Record name 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216766-05-1
Record name 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Iodoethane (1.33 ml, 16.6 mmol) was added to a suspension of 3-bromo-5-trifluoromethyl-2(1H)-pyridone (2.0 g, 8.3 mmol) and silver carbonate (1.16 g, 4.2 mmol) in hexane (50 ml) and the mixture stirred for 64 h at room temperature. The resulting suspension was filtered, the filtrate evaporated and the residue purified by chromatography on silica gel to give the product as a colourless oil (1.34 g).
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